

# Structure-Activity Relationship of 3-Methoxy-4-morpholinoaniline Analogs: A Comparative Guide

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## Compound of Interest

**Compound Name:** 3-Methoxy-4-morpholinoaniline dihydrochloride

**Cat. No.:** B573089

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The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-morpholinoaniline analogs, with a particular focus on substitutions at the 3-position of the aniline ring, drawing parallels to the 3-methoxy-4-morpholinoaniline core structure. The information presented herein is curated from recent studies on the anticancer activities of these compounds, offering valuable insights for the rational design of novel therapeutics.

## Comparative Biological Activity of 4-Morpholinoaniline Analogs

The following table summarizes the in vitro anticancer activity of various 4-morpholinoaniline derivatives against different cancer cell lines. The data highlights the impact of substitutions on the aniline and other connected ring systems on their cytotoxic potency.

Compound ID	Core Scaffold	R1 (Position 3)	R2 (Other Substitutions)	Cancer Cell Line	IC50 (µM)	Reference
NAM-5	4-morpholino aniline	-F	Sulfonamide group attached to aniline nitrogen	MCF-7	1.811	[1]
MDA-MB-231		2.143	[1]			
NAM-7	4-morpholino aniline	-F	-	MCF-7	1.883	[1]
MDA-MB-231		4.688	[1]			
3c	2-morpholino-4-anilinoquinoline	-	4-chloro on aniline	HepG2	11.42	[2][3]
3d	2-morpholino-4-anilinoquinoline	-	4-fluoro on aniline	HepG2	8.50	[2][3]
3e	2-morpholino-4-anilinoquinoline	-	4-methyl on aniline	HepG2	12.76	[2][3]
M2	Substituted morpholine	-	Varies	MDA-MB-231	88.27 µg/mL	[4]

M5	Substituted morpholine	-OCH3	Varies	MDA-MB-231	81.92 µg/mL	[4]
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## Structure-Activity Relationship Insights

The data presented above, along with findings from related studies on quinazoline and other heterocyclic scaffolds incorporating the 4-morpholinoaniline moiety, allows for the deduction of several key SAR trends:

- Substitution at the 3-Position of the Aniline Ring: The presence of a fluorine atom at the 3-position of the 4-morpholinoaniline core, as seen in compounds NAM-5 and NAM-7, is associated with potent anticancer activity against breast cancer cell lines.[1] This suggests that small, electron-withdrawing groups at this position can be beneficial for activity. While direct data on a 3-methoxy substituent was not extensively available in the searched literature, the activity of compound M5, which contains a methoxy substitution, indicates that this group is also tolerated and can lead to notable cytotoxicity.[4]
- N-Substitution on the Aniline: The introduction of a sulfonamide moiety on the aniline nitrogen (NAM-5) resulted in significant anti-proliferative activity, highlighting the potential for further derivatization at this position to enhance potency.[1]
- Core Scaffold Variation: The core heterocyclic system attached to the 4-morpholinoaniline is a critical determinant of activity. Quinoline (compounds 3c, 3d, 3e) and quinazoline-based analogs have demonstrated considerable anticancer potential.[2][3] The nature of this scaffold influences the overall shape, and physicochemical properties of the molecule, and its binding interactions with biological targets.
- Substitution on the Anilino Phenyl Ring: For the 2-morpholino-4-anilinoquinoline series, substitutions on the aniline phenyl ring significantly impacted cytotoxicity against HepG2 cells. A fluoro substitution (3d) was found to be more potent than chloro (3c) or methyl (3e) substitutions at the 4-position.[2][3]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## In Vitro Anticancer Activity Assessment (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100  $\mu$ M) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plates are incubated for another 3-4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
- **IC<sub>50</sub> Determination:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Visualizations

### General Synthetic and Evaluation Workflow



## 4-Morpholinoaniline

- Position 3 (R1):
  - Small, electron-withdrawing groups (e.g., -F)
  - Methoxy group (-OCH<sub>3</sub>) is tolerated
- Aniline Nitrogen:
  - Sulfonamide substitution
- Core Scaffold:
  - Quinoline
  - Quinazoline
- Anilino Phenyl Ring (R2):
  - 4-Fluoro substitution

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